2-Chloro-3-(2-thiazolylcarbonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

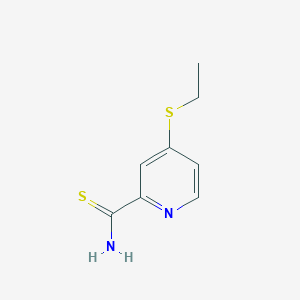

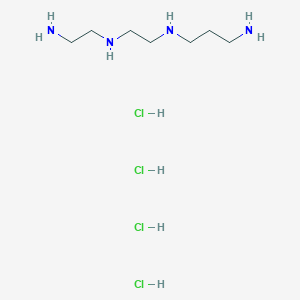

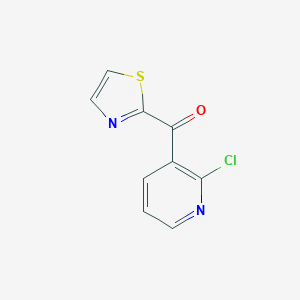

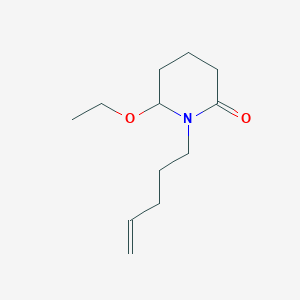

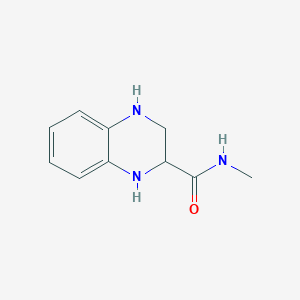

“2-Chloro-3-(2-thiazolylcarbonyl)pyridine” is a chemical compound with the molecular formula C9H5ClN2OS . It has a molecular weight of 224.67 . The compound is very light green in physical form .

Molecular Structure Analysis

The InChI code for “2-Chloro-3-(2-thiazolylcarbonyl)pyridine” is 1S/C9H5ClN2OS/c10-8-6 (2-1-3-11-8)7 (13)9-12-4-5-14-9/h1-5H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Chloro-3-(2-thiazolylcarbonyl)pyridine” has a molecular weight of 224.67 . It is very light green in physical form .Applications De Recherche Scientifique

Synthesis of Imidazo[4,5-b]pyridine Skeleton

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-Chloro-3-nitropyridine is used in the synthesis of a privileged imidazo[4,5-b]pyridine scaffold. This scaffold is important due to its broad spectrum of bioactivities .

Methods of Application or Experimental Procedures

The synthesis involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes . This process is carried out in an environmentally benign H2O-IPA green solvent .

Results or Outcomes

The synthesis pathway is green, simple, and superior compared with other already reported procedures, with the high abundance of reagents and great ability in expanding the structural diversity .

Synthesis of Trifluoromethylpyridines

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Summary of the Application

2-Chloro-3-(trifluoromethyl)pyridine, which can be used to produce several commercial products, is synthesized from 2-Chloro-3-(2-thiazolylcarbonyl)pyridine .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this synthesis are not detailed in the source .

Results or Outcomes

Trifluoromethylpyridine derivatives have found applications in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

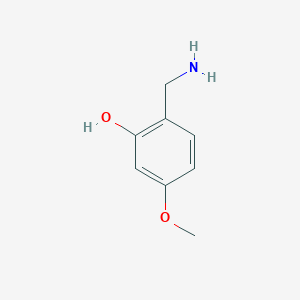

Synthesis of Pyrithiones and Chlorphenamines

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

2-Chloropyridine, a derivative of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, is used in the synthesis of commercially available pyrithiones and chlorphenamines .

Methods of Application or Experimental Procedures

2-Chloropyridine is synthesized by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine .

Results or Outcomes

Pyrithiones and chlorphenamines synthesized from 2-chloropyridine are used in the agricultural business and for medicinal use .

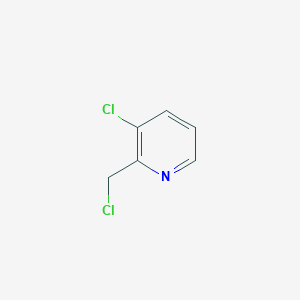

Synthesis of 2,6-Dichloropyridine

Summary of the Application

2-Chloropyridine, which is synthesized from 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, undergoes additional reactions to form 2,6-dichloropyridine .

Methods of Application or Experimental Procedures

The synthesis of 2,6-dichloropyridine involves additional reactions after the initial creation of 2-chloropyridine .

Results or Outcomes

2,6-Dichloropyridine is an important intermediate in many chemical reactions .

Synthesis of Disopyramide and Chlorphenamine

Summary of the Application

2-Chloropyridine, a derivative of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, is used in the synthesis of commercially available pyrithiones and chlorphenamines . These compounds are used in the agricultural business and for medicinal use .

Methods of Application or Experimental Procedures

2-Choropyridine is made by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine .

Results or Outcomes

Disopyramide and chlorphenamine are examples of commercially available pyrithiones and chlorphenamines .

Propriétés

IUPAC Name |

(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGOPOUPHASIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632557 |

Source

|

| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-thiazolylcarbonyl)pyridine | |

CAS RN |

191220-43-6 |

Source

|

| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)